molecular formula C12H11ClN2O2 B8667578 2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]- CAS No. 88045-77-6

2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]-

Cat. No. B8667578
CAS RN: 88045-77-6
M. Wt: 250.68 g/mol
InChI Key: BKTMESLAEXVFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]- is a useful research compound. Its molecular formula is C12H11ClN2O2 and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

88045-77-6

Product Name

2(1H)-Pyrimidinone, 5-chloro-1-[(phenylmethoxy)methyl]-

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

5-chloro-1-(phenylmethoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C12H11ClN2O2/c13-11-6-14-12(16)15(7-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2

InChI Key

BKTMESLAEXVFDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCN2C=C(C=NC2=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 5-chloropyrimidin-2-one hydrochloride (10 mmol) and triethylamine (20 mmol) in dichloromethane (50 ml) were stirred together until all the solid material had dissolved, before a solution of chloromethyl benzyl ether (see Preparation 1a and 1b) (10 mmol) in dichloromethane (10 ml) was added with stirring at room temperature. The mixture was stirred for 3 hours at room temperature before the solvent was distilled off. The residue was triturated with water (40 ml), extracted into chloroform (3×40 ml) and the dried (MgSO4) solution evaporated; yield 2.40 g (96%). The product was purified by trituration with ether and had m.p. 125° C. (acetone). 1H NMR (CDCl3): δ4.68 (CH2Ph), 5.32 (CH2O), 7.30 (Ph), 7.72 and 8.48 (H-4, H-6, J 3 Hz).
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